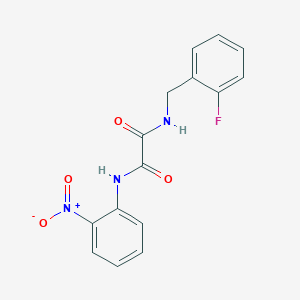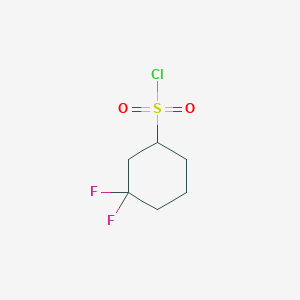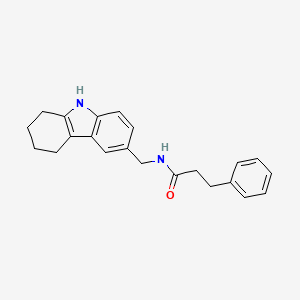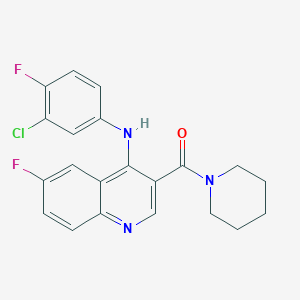
(4-((3-Chloro-4-fluorophenyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-((3-Chloro-4-fluorophenyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C21H18ClF2N3O and its molecular weight is 401.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
The primary target of this compound, also known as F-15599, is the serotonin 5-HT1A receptor . This receptor plays a crucial role in the modulation of various physiological and neurological processes, including mood, anxiety, sleep, and cognition .
Mode of Action
F-15599 acts as a highly selective post-synaptic 5-HT1A receptor agonist . This means it binds to these receptors and stimulates their activity. The compound preferentially activates post-synaptic 5-HT1A receptors in the frontal cortex, which may translate to an improved profile of therapeutic activity for mood disorders .
Biochemical Pathways
The activation of 5-HT1A receptors by F-15599 can influence several biochemical pathways. . Generally, the activation of 5-HT1A receptors can lead to the inhibition of adenylyl cyclase, decreased production of cyclic AMP, and reduced protein kinase A activity. These changes can affect various downstream effects, including the modulation of ion channels and the regulation of gene transcription .
Result of Action
The activation of post-synaptic 5-HT1A receptors by F-15599 can lead to various molecular and cellular effects. For instance, it can modulate neuronal firing rates, influence neurotransmitter release, and alter neuronal excitability . These changes can potentially alleviate symptoms of mood disorders.
Action Environment
Environmental factors can influence the action, efficacy, and stability of F-15599. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interaction with the 5-HT1A receptors . .
Biochemische Analyse
Biochemical Properties
(4-((3-Chloro-4-fluorophenyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One notable interaction is with tyrosinase, an enzyme involved in melanin production. The compound acts as an inhibitor of tyrosinase, potentially reducing melanin synthesis . Additionally, it may interact with other biomolecules such as kinases and phosphatases, modulating signaling pathways and cellular responses.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, it has been observed to inhibit proliferation by interfering with cell cycle progression and inducing apoptosis. The compound also affects cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to altered gene expression and metabolic changes. These effects highlight its potential as an anti-cancer agent .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of tyrosinase, inhibiting its catalytic activity and preventing melanin synthesis. The compound also interacts with other enzymes, such as kinases, by binding to their ATP-binding sites, thereby inhibiting their activity. These interactions result in changes in gene expression and cellular function, contributing to its overall biological effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term studies have shown that prolonged exposure to the compound can lead to sustained inhibition of cellular functions, including reduced cell proliferation and altered metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits target enzymes and pathways. At higher doses, it may cause adverse effects, including toxicity and organ damage. These findings underscore the importance of optimizing dosage to achieve therapeutic benefits while minimizing side effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450 isoforms, which facilitate its breakdown and elimination from the body. The compound may also affect metabolic flux by altering the activity of key enzymes involved in glycolysis and oxidative phosphorylation, leading to changes in metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes and may be actively transported by specific transporters. The compound tends to accumulate in certain tissues, such as the liver and kidneys, where it exerts its biological effects. Binding proteins may also play a role in its distribution and localization .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins. The compound may also be targeted to specific organelles, such as mitochondria, through post-translational modifications or targeting signals. These localization patterns influence its biological activity and effectiveness .
Eigenschaften
IUPAC Name |
[4-(3-chloro-4-fluoroanilino)-6-fluoroquinolin-3-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClF2N3O/c22-17-11-14(5-6-18(17)24)26-20-15-10-13(23)4-7-19(15)25-12-16(20)21(28)27-8-2-1-3-9-27/h4-7,10-12H,1-3,8-9H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBRQQPRIEXMGRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CN=C3C=CC(=CC3=C2NC4=CC(=C(C=C4)F)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClF2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
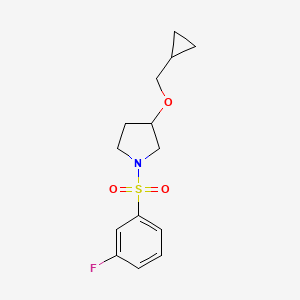
![3-Methyl-5-[4-(trifluoromethyl)thiophen-3-yl]aniline](/img/structure/B2917953.png)
![6-(4-{[(6-tert-butylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)-3-methoxy-2-methyl-2H-indazole](/img/structure/B2917955.png)
![N-[3-(6-METHANESULFONYLPYRIDAZIN-3-YL)PHENYL]-2,4-DIMETHYLBENZENE-1-SULFONAMIDE](/img/structure/B2917957.png)
![3,5-dimethyl-N-[2-(4-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2917958.png)

![N'-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-hydroxyethyl)ethanediamide](/img/structure/B2917962.png)
![2-[4-(tert-butoxy)phenyl]ethan-1-amine](/img/structure/B2917963.png)
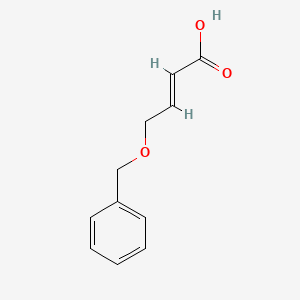
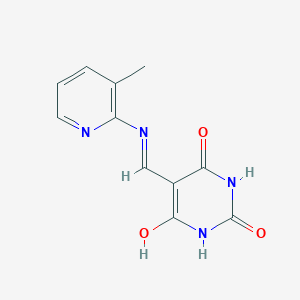
![(2E)-4-(dimethylamino)-N-methyl-N-[3-(3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)propyl]but-2-enamide](/img/structure/B2917968.png)
